molecular formula C6H4O3S B14645656 4-Oxo-4H-thiopyran-3-carboxylic acid CAS No. 51727-22-1

4-Oxo-4H-thiopyran-3-carboxylic acid

Cat. No.: B14645656
CAS No.: 51727-22-1
M. Wt: 156.16 g/mol
InChI Key: FDBYUDNDABZDBT-UHFFFAOYSA-N
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Description

4-Oxo-4H-thiopyran-3-carboxylic acid is a heterocyclic compound containing sulfur It is characterized by a thiopyran ring, which is a six-membered ring with one sulfur atom and one ketone group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4H-thiopyran-3-carboxylic acid can be achieved through several methods. One common approach involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride. The intermediate 3-(alkoxycarbonyl)-4-oxotetrahydrothiopyrans are then hydrolyzed and decarboxylated by heating in sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4H-thiopyran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiopyran derivatives.

Scientific Research Applications

4-Oxo-4H-thiopyran-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-4H-thiopyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in the activity of the target enzyme. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4H-pyran-2-carboxylic acid: Similar structure but with an oxygen atom instead of sulfur.

    4-Oxo-4H-1-benzopyran-2-carboxylic acid: Contains a benzene ring fused to the pyran ring.

    4-Oxo-1,4-dihydropyridine-3-carboxylic acid: Contains a nitrogen atom in the ring structure.

Uniqueness

4-Oxo-4H-thiopyran-3-carboxylic acid is unique due to the presence of sulfur in its ring structure, which imparts distinct chemical properties compared to its oxygen and nitrogen analogs. This uniqueness makes it valuable for specific applications where sulfur-containing compounds are preferred .

Properties

CAS No.

51727-22-1

Molecular Formula

C6H4O3S

Molecular Weight

156.16 g/mol

IUPAC Name

4-oxothiopyran-3-carboxylic acid

InChI

InChI=1S/C6H4O3S/c7-5-1-2-10-3-4(5)6(8)9/h1-3H,(H,8,9)

InChI Key

FDBYUDNDABZDBT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C(C1=O)C(=O)O

Origin of Product

United States

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